molecular formula C16H14Br2N2O4 B11529510 3,5-dibromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide

3,5-dibromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11529510
M. Wt: 458.10 g/mol
InChI Key: NEFWENFVZSFEGX-UFWORHAWSA-N
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Description

3,5-dibromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of two bromine atoms, an ethoxy group, and a hydroxy group attached to a benzohydrazide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dibromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dibromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

3,5-dibromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C16H14Br2N2O4

Molecular Weight

458.10 g/mol

IUPAC Name

3,5-dibromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C16H14Br2N2O4/c1-2-24-14-5-9(3-4-13(14)21)8-19-20-16(23)11-6-10(17)7-12(18)15(11)22/h3-8,21-22H,2H2,1H3,(H,20,23)/b19-8+

InChI Key

NEFWENFVZSFEGX-UFWORHAWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O)O

Origin of Product

United States

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